molecular formula C33H40O20 B600534 Kaempferol-3-rhamnoglucoside-7-glucoside CAS No. 34336-18-0

Kaempferol-3-rhamnoglucoside-7-glucoside

Cat. No.: B600534
CAS No.: 34336-18-0
M. Wt: 756.66
InChI Key:
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Description

Kaempferol-3-rhamnoglucoside-7-glucoside is a natural product that is isolated from the leaves of Eugenia uniflora . It has been shown to have anti-inflammatory activities in vitro, which may be due to its inhibition of prostaglandin synthesis . The chemical formula is C33H40O20 and the molecular weight is 756.66 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is based on a 15-carbon skeleton and consists of two phenyl rings (A ring and B ring) linked by a linear chain of 3-carbon atoms, A and B phenyl rings linked by heterocyclic pyrane ring © .


Chemical Reactions Analysis

Kaempferol and its glycosides show multiple bio-activities. In terms of chemical reactions, Kaempferol significantly inhibited AKT phosphorylation and cleaved caspase-9, caspase-7, caspase-3 and PARP in HepG2 cells .

Scientific Research Applications

  • Isolation and Characterization : Kaempferol-3-rhamnoglucoside-7-glucoside has been isolated and characterized from various plant species, including Delphinium formosum, tea leaves, and ferns in the genera Loxsoma and Loxsomopsis. These studies primarily focused on identifying and elucidating the structure of this compound through spectral and chemical methods (Özden et al., 1998) (Roberts et al., 1956) (Markham & Given, 1979).

  • Biological Activities : Various studies have highlighted the antitumor, antioxidant, and anti-inflammatory activities of kaempferol and its glycosides. For instance, kaempferol exhibited significant antiproliferative effects on various cancer cell lines and inhibited AKT phosphorylation and caspase activation in HepG2 cells. Additionally, it demonstrated increased radical scavenging activity and inhibited activation of T cell proliferation and NO or ROS production in macrophage cells (Wang et al., 2018).

  • Phytochemical Studies : The compound has been found in several plants, such as Moringa oleifera leaves and Erythroxylon cuneifolium, and is characterized alongside other flavonoids. These studies contribute to the understanding of the phytochemical profiles of these plants and their potential medicinal uses (Manguro & Lemmen, 2007) (Iñigo et al., 1988).

  • Dietary Sources : Research has identified this compound in various dietary sources, such as cottonseed, suggesting its potential role in the nutritional and health properties of these foods (Pratt & Wender, 1961).

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(1R,2S,3R,4R)-1,2,3,4-tetrahydroxypentyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O19/c1-9(33)17(36)20(39)23(42)28-24(43)22(41)26(45)31(49-28)50-29-19(38)16-13(35)6-12(46-30-25(44)21(40)18(37)15(8-32)48-30)7-14(16)47-27(29)10-2-4-11(34)5-3-10/h2-7,9,15,17-18,20-26,28,30-37,39-45H,8H2,1H3/t9-,15-,17-,18-,20+,21+,22+,23-,24+,25-,26-,28-,30?,31?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTNVROUKPTERI-OLYJACQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@H]([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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